molecular formula C6H4F2O3S B12073177 4-(Difluoromethoxy)thiophene-2-carboxylic acid

4-(Difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B12073177
M. Wt: 194.16 g/mol
InChI Key: TVPAJEBAKYOIBU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)thiophene-2-carboxylic acid is a thiophene-derived carboxylic acid featuring a difluoromethoxy (–OCF₂H) substituent at the 4-position of the heterocyclic ring. This compound combines the electron-withdrawing properties of fluorine with the aromatic thiophene scaffold, making it a valuable intermediate in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4F2O3S

Molecular Weight

194.16 g/mol

IUPAC Name

4-(difluoromethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10)

InChI Key

TVPAJEBAKYOIBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene-2-carboxylic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the P2Y14 receptor, a target implicated in inflammatory diseases. Molecular dynamics simulations have revealed the formation of unique intramolecular hydrogen bonds in the binding conformation, which contribute to its biological activity .

Comparison with Similar Compounds

4-Phenylthiophene-2-carboxylic Acid

  • Structure : Phenyl group at the 4-position.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid, followed by oxidation .

Thiophene-2-carboxylic Acid

  • Properties : Molecular formula C₅H₄O₂S; CAS 527-72-0. Used as a laboratory chemical, with safety data indicating standard handling precautions for carboxylic acids .
  • Key Differences : Absence of substituents limits electronic modulation and biological activity compared to fluorinated derivatives.

Benzo[b]thiophene-2-carboxylic Acid

  • Structure : Fused benzene-thiophene ring system.
  • Applications : Commercially available (Acros Organics) and used in ligand development for dopamine D3 receptors .
  • Key Differences : Extended aromatic system increases lipophilicity and may enhance receptor binding affinity.

4,5-Diarylthiophene-2-carboxylic Acid Derivatives

  • Examples : 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid methyl ester (Compound 11).
  • Activity : Exhibits moderate antioxidant activity (compared to ascorbic acid) and high binding affinity (–10.40 to –10.48 Kcal/mol) to COX-2 in molecular docking studies .
  • Key Insight : Bulky substituents at the 4,5-positions improve steric interactions with enzyme active sites, suggesting that the difluoromethoxy group in the target compound may similarly enhance binding.

2-(4-Fluorophenyl)thiazolidine-4-carboxylic Acid

  • Structure : Thiazolidine ring with a fluorophenyl group.
  • Key Difference : Thiazolidine’s saturated ring reduces aromaticity, altering electronic properties and solubility compared to thiophene derivatives .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(Difluoromethoxy)thiophene-2-carboxylic acid C₆H₄F₂O₃S 206.16 g/mol –OCF₂H at C4 Enhanced metabolic stability
4-Phenylthiophene-2-carboxylic acid C₁₁H₈O₂S 204.24 g/mol Phenyl at C4 Synthesized via Suzuki coupling
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 g/mol None Laboratory use; CAS 527-72-0
4-(4-Fluorophenyl)thiazole-2-carboxylic acid C₁₀H₆FNO₂S 223.22 g/mol Fluorophenyl at C4 (thiazole) Commercial availability (Hairui Chemical)

Biological Activity

4-(Difluoromethoxy)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H4_4F2_2O2_2S
  • Molecular Weight : 194.16 g/mol
  • Structure : The compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiophene compounds can inhibit inflammatory pathways. For instance, studies have shown that related compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation .

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In comparative studies, thiophene derivatives exhibited higher inhibition rates against Gram-positive bacteria compared to Gram-negative bacteria. For example, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Bacillus subtilis .

3. Anticancer Properties

Recent investigations into the anticancer potential of thiophene derivatives suggest that they may interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that certain thiophene derivatives can inhibit the growth of lung cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects are primarily linked to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may affect pathways such as the NF-kB and MAPK signaling cascades, which are critical in inflammation and cancer progression.
  • Interaction with Cellular Receptors : The difluoromethoxy group enhances lipophilicity, potentially facilitating better membrane permeability and receptor interaction .

Case Study 1: Inhibition of Pulmonary Fibrosis

A study evaluated the effects of a related difluoromethoxy compound on pulmonary fibrosis models. The results indicated that treatment with the compound significantly reduced lung inflammation and fibrosis markers, such as hydroxyproline levels and collagen deposition .

Case Study 2: Antibacterial Efficacy

In a comparative analysis, various thiophene derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had an inhibition zone greater than standard antibiotics like ampicillin, indicating strong antibacterial properties .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced cytokine levels (TNF-α, IL-6)
AntimicrobialSignificant inhibition against S. aureus
AnticancerInhibition of lung cancer cell proliferation

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethoxy)thiophene-2-carboxylic acid, and how do reaction conditions impact yield?

  • Answer : Synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with thiophene-2-carboxylic acid. Protect the carboxylic acid group (e.g., esterification) to avoid side reactions .
  • Step 2 : Introduce the difluoromethoxy group at position 4 using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .
  • Step 3 : Deprotect the ester to regenerate the carboxylic acid (e.g., hydrolysis with NaOH).
  • Key Factors : Base choice (K₂CO₃ or NaOH) affects reaction efficiency; solvent polarity influences regioselectivity .
    • Table 1 : Comparison of Reaction Conditions for Similar Thiophene Derivatives
CompoundBase UsedSolventYield (%)Reference
Methyl 4-methoxy-thiophene-2-carboxylateK₂CO₃DMF78
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acidNaOHEthanol65

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Use a combination of:

  • HPLC : To assess purity (>98% as per standards in ).
  • NMR Spectroscopy : ¹⁹F NMR confirms difluoromethoxy substitution; ¹H NMR identifies thiophene ring protons .
  • Melting Point : Compare with analogs (e.g., 4-fluorobenzo[b]thiophene-2-carboxylic acid melts at 217–220°C ).
  • Mass Spectrometry : Exact mass (e.g., C₇H₅F₂O₃S: calculated 234.00205) validates molecular formula .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer :

  • PPE : Wear nitrile gloves and lab coats to prevent skin contact (acute toxicity H312 ).
  • Ventilation : Use fume hoods to avoid inhalation (respiratory protection advised in ).
  • First Aid : For skin exposure, wash immediately with soap/water .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the electronic properties of the thiophene ring?

  • Answer : The difluoromethoxy group is electron-withdrawing, reducing electron density at the thiophene ring. This:

  • Increases reactivity toward electrophilic substitution at position 5 (meta to substituents).
  • Enhances stability under oxidative conditions (e.g., in material science applications, as seen in graphene modification ).

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

  • Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm regiochemistry.
  • Isotopic Labeling : Use deuterated solvents to clarify splitting patterns in ¹H NMR.
  • Reference Standards : Compare with analogs like 4-fluorobenzo[b]thiophene-2-carboxylic acid (HPLC retention time ).

Q. What strategies optimize regioselective functionalization of the thiophene ring in this compound?

  • Answer :

  • Directing Groups : Temporarily introduce nitro or amino groups to steer reactions to specific positions.
  • Metal Catalysis : Use Pd-mediated cross-coupling for C-H activation at position 5 .
  • Table 2 : Functionalization Success Rates in Related Compounds
Reaction TypeCatalystRegioselectivity (%)Reference
Suzuki CouplingPd(PPh₃)₄85 (position 5)
BrominationNBS90 (position 3)

Q. How is the carboxylic acid moiety utilized in medicinal chemistry applications?

  • Answer :

  • Prodrug Design : Convert to methyl esters (e.g., methyl 4-methoxy-thiophene-2-carboxylate ) for improved bioavailability.
  • Bioisosteres : Replace with sulfonamide groups while retaining hydrogen-bonding capacity (e.g., INN drug candidates in ).

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